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Compound of Interest

2-Bromo-5-
Compound Name: _
(trifluoromethoxy)phenol

Cat. No.: B1341764

For Researchers, Scientists, and Drug Development Professionals

The unique chemical scaffold of brominated and fluorinated phenols has garnered significant
interest in medicinal chemistry due to the diverse biological activities exhibited by their
derivatives. This guide provides a comparative analysis of the structure-activity relationships
(SAR) of analogs related to 2-Bromo-5-(trifluoromethoxy)phenol, focusing on their
anticancer, enzyme inhibitory, and antibacterial properties. The inclusion of a trifluoromethoxy
group is known to enhance metabolic stability and binding affinity, while the bromine atom can
influence electronic properties and provide a site for further chemical modification.[1][2]

Quantitative Data Summary

The following tables summarize the biological activities of various bromophenol analogs,
providing a basis for understanding their structure-activity relationships.

Table 1: Anticancer Activity of 2-Amino-4-bromo-5-
(trifluoromethyl)phenol Derivatives

The in vitro cytotoxic activity of a series of 2-Amino-4-bromo-5-(trifluoromethyl)phenol
derivatives was assessed against several human cancer cell lines using the MTT assay. The
half-maximal inhibitory concentrations (IC50) are presented below.[1]
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IC50 (pM) IC50 (pM) IC50 (pM) IC50 (pM)
Compound vs. MCF-7 vs. A549 vs. HeLa vs. HepG2
R Group . .
ID (Breast (Lung (Cervical (Liver
Cancer) Cancer) Cancer) Cancer)
la -H 15.2 21.5 18.9 25.1
1b -CH3 10.8 15.2 12.5 184
1c -Cl 8.5 11.9 9.8 14.3
1d -F 7.9 10.5 8.6 12.7
Doxorubicin (Reference) 0.98 1.2 0.85 15

SAR Analysis:

¢ Influence of Amine Substitution: The nature of the substituent on the amino group
significantly impacts anticancer activity.[1]

e Halogen Substitution: The presence and nature of halogen substituents on the aromatic ring
influence cytotoxic potency.[1]

o Trifluoromethyl Group: The trifluoromethyl group at position 5 appears to be crucial for the
observed biological activity, likely due to its strong electron-withdrawing nature and its ability
to enhance lipophilicity.[1]

Table 2: Enzyme Inhibition by Novel Bromophenol
Derivatives

A series of novel bromophenol derivatives were synthesized and evaluated for their inhibitory
effects on human carbonic anhydrase (hCA | and hCA Il) and acetylcholinesterase (AChE). The
inhibition constants (Ki) are displayed below.[3]
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Compound ID Ki (nM) vs. hCA | Ki (nM) vs. hCAIll Ki (nM) vs. AChE
13 1.63+£0.11 11.04 £ 0.61

14 4.28 + 0.86 11.62+2.75

15 2.62+0.13 24.86 +5.30

16 7.77 £0.57 16.27 +2.98

17 10.33+1.88 21.04+4.72

18 7.92+1.38 9.15+1.36 7.92+1.38

19 15.05+1.07 17.43+3.15

20 6.21+1.01 8.32 +0.69

21 497 £0.59 6.54 £ 1.03

Note: Ki values for hCA | were reported to be in the range of 2.53 £ 0.25 to 25.67 + 4.58 nM.[3]

Experimental Protocols
General Synthesis of 2-Bromo-5-(trifluoromethyl)phenol

This protocol describes the synthesis of the parent compound, 2-Bromo-5-
(trifluoromethyl)phenol.[4]

 Dissolution: Dissolve 61.65 g (0.38 mol) of 3-trifluoromethylphenol in 240 ml of carbon
disulfide.

e Bromination: Slowly add 19.6 ml (0.38 mol) of bromine dropwise to the stirred solution.

e Reaction: Stir the reaction mixture continuously at room temperature for approximately 18
hours.

o Work-up: Partition the reaction solution between 200 ml of dichloromethane and 100 ml of
water. Separate the organic phase, wash with 20 mL of saturated aqueous sodium chloride,
and dry over anhydrous sodium sulfate.
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 Purification: Concentrate the organic phase under reduced pressure. Purify the residue by
silica gel column chromatography using dichloromethane containing 40% hexane as the
eluent to yield 2-bromo-5-trifluoromethylphenol as a yellow oil.[4]

General Synthesis of 2-Amino-4-bromo-5-
(trifluoromethyl)phenol Derivatives

The following is a multi-step synthesis for the preparation of the anticancer derivatives listed in
Table 1.[1]

 Nitration: To a solution of 4-bromo-3-(trifluoromethyl)aniline in concentrated sulfuric acid, a
mixture of nitric acid and sulfuric acid is added dropwise at 0°C. The reaction mixture is
stirred for 2 hours and then poured onto ice water. The resulting precipitate is filtered,
washed with water, and dried to yield 4-bromo-2-nitro-5-(trifluoromethyl)aniline.[1]

e Reduction: 4-bromo-2-nitro-5-(trifluoromethyl)aniline is dissolved in a mixture of ethanol and
hydrochloric acid. Iron powder is added portion-wise, and the mixture is refluxed for 4 hours.
After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is
neutralized with a sodium bicarbonate solution and extracted with ethyl acetate. The organic
layer is dried over sodium sulfate and concentrated to give 2-Amino-4-bromo-5-
(trifluoromethyl)phenol (1a).[1]

o Derivative Synthesis:

o Derivative 1b (-CH3): Prepared by reacting 1a with methyl iodide in the presence of a
base.[1]

o Further functionalization of the amino group leads to other derivatives.

Visualizations
General Synthetic Workflow for Bromophenol Analogs
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Caption: General synthetic workflow for producing diverse bromophenol analogs.

Structure-Activity Relationship Insights for
Bromophenol Analogs
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Caption: Key structural modifications influencing the biological activity of bromophenol analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to the Structure-Activity
Relationship of Bromophenol Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1341764+#structure-activity-relationship-of-2-bromo-5-
trifluoromethoxy-phenol-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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